molecular formula C23H29N3O4 B1328708 [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid CAS No. 1142204-57-6

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid

Cat. No.: B1328708
CAS No.: 1142204-57-6
M. Wt: 411.5 g/mol
InChI Key: NTUSNIXSZKBLPI-UHFFFAOYSA-N
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Description

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is a complex organic compound that features a piperidine ring conjugated to a benzyl group and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid typically involves multiple steps, starting with the preparation of the piperidine ring. One common method involves the reaction of benzylamine with 4-piperidone under reductive amination conditions to form 1-benzylpiperidin-4-amine. This intermediate is then reacted with 2-bromoacetic acid to introduce the acetic acid moiety. The final step involves the coupling of the resulting compound with 4-methoxyaniline under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific receptors or enzymes makes it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound is used in the development of new materials and products. Its unique chemical properties make it suitable for applications in areas such as polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid involves its interaction with specific molecular targets. The piperidine ring and benzyl group allow it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzylpiperidin-4-yl)-2-(2-oxoindolin-3-yl)acetamide
  • 2-Amino-2-(1-Benzylpiperidin-4-yl)acetic acid
  • 4-(3-Methoxyphenyl)piperazin-1-yl

Uniqueness

[{2-[(1-Benzylpiperidin-4-yl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid is unique due to its combination of a piperidine ring, benzyl group, and methoxyphenyl group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-(N-[2-[(1-benzylpiperidin-4-yl)amino]-2-oxoethyl]-4-methoxyanilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O4/c1-30-21-9-7-20(8-10-21)26(17-23(28)29)16-22(27)24-19-11-13-25(14-12-19)15-18-5-3-2-4-6-18/h2-10,19H,11-17H2,1H3,(H,24,27)(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUSNIXSZKBLPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(CC(=O)NC2CCN(CC2)CC3=CC=CC=C3)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701126757
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142204-57-6
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142204-57-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(4-methoxyphenyl)-N-[2-oxo-2-[[1-(phenylmethyl)-4-piperidinyl]amino]ethyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701126757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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